molecular formula C12H10S2 B8623584 3-(Phenylsulfanyl)benzene-1-thiol CAS No. 1833-12-1

3-(Phenylsulfanyl)benzene-1-thiol

Cat. No.: B8623584
CAS No.: 1833-12-1
M. Wt: 218.3 g/mol
InChI Key: CASHBDPXJJBIAK-UHFFFAOYSA-N
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Description

3-(Phenylsulfanyl)benzene-1-thiol is an aromatic compound featuring both a thiol (-SH) and a phenylsulfanyl (C6H5S-) group attached to a benzene ring . This structure classifies it as a versatile monomer and building block in polymer chemistry. A primary research application of this compound is its use as a key intermediate in the synthesis of complex polythiol compounds . These polythiols are crucial precursors in the production of high-performance resins. Specifically, when reacted with polyisocyanates, these polythiols undergo polymerization to form polythiourethane resins . Such resins are highly valued in material science for their exceptional optical properties, including high refractive index and Abbe number, making them excellent candidates for manufacturing optical materials such as plastic lenses . This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1833-12-1

Molecular Formula

C12H10S2

Molecular Weight

218.3 g/mol

IUPAC Name

3-phenylsulfanylbenzenethiol

InChI

InChI=1S/C12H10S2/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9,13H

InChI Key

CASHBDPXJJBIAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC(=C2)S

Origin of Product

United States

Comparison with Similar Compounds

4-(Phenylsulfanyl)butan-2-one (4-PSB-2)

  • Structure : Features a phenylsulfanyl group attached to a butan-2-one backbone.
  • Biological Activity : Demonstrated efficacy in improving contextual fear memory retrieval and reducing neuroinflammation in triple transgenic Alzheimer’s disease (3xTg-AD) mice. 4-PSB-2 increased synaptic plasticity (PSD-95 expression) and restored long-term potentiation (LTP) in hippocampal CA1 regions .
  • Mechanism: Targets inflammatory mediators (TNF-α, COX-2, iNOS) in neurons, astrocytes, and microglia, thereby mitigating Aβ-induced neurotoxicity .
  • Key Difference : Unlike 3-(Phenylsulfanyl)benzene-1-thiol, 4-PSB-2 lacks a thiol group, which may limit its redox reactivity but enhance metabolic stability in vivo .

tert-butyl-3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)pyrrolidine-1-carboxylate (Ig)

  • Structure : A pyrrolidine derivative with a trifluoromethylphenylsulfanyl group. Synthesized from 3-(trifluoromethyl)benzene-1-thiol via nucleophilic substitution .
  • Applications : Serves as a ligand or intermediate in drug discovery, leveraging the electron-withdrawing trifluoromethyl group for enhanced binding affinity.
  • Key Difference : The trifluoromethyl substituent and tert-butyl carbamate group improve lipophilicity and bioavailability compared to the simpler this compound .

3-(Phenylsulfanyl)propan-1-amine Hydrochloride

  • Structure : A primary amine with a phenylsulfanyl group. Synthesized via borohydride reduction of 3-(phenylsulfanyl)propanenitrile .
  • Applications: Potential use in CNS-targeted therapies due to amine functionality, which facilitates blood-brain barrier penetration.
  • Key Difference : The amine group introduces basicity and hydrogen-bonding capacity, unlike the thiol group in this compound, which may confer antioxidant properties .

Chemical Reactivity and Functional Comparisons

Compound Reactive Groups Key Reactions Biological Relevance
This compound Thiol (-SH), Sulfanyl (-S-C₆H₅) Oxidation to disulfides, nucleophilic substitution Antioxidant potential, enzyme inhibition
4-PSB-2 Ketone, Sulfanyl Reduction, Michael addition Anti-inflammatory, synaptic modulation
Compound Ig Trifluoromethyl, Sulfanyl SN2 reactions, hydrolysis Drug ligand synthesis
3-(Phenylsulfanyl)propan-1-amine Amine, Sulfanyl Protonation, Schiff base formation CNS drug candidate

Preparation Methods

Bromothiolation of Aryne Precursors

The bromothiolation of aryne intermediates has emerged as a robust strategy for synthesizing ortho-substituted benzenethiol derivatives. As demonstrated by, o-silylaryl triflates (e.g., 1a ) react with potassium xanthate (2a ) in the presence of potassium fluoride and 18-crown-6 in acetonitrile, yielding aryl xanthates (3a ) quantitatively (Figure 1A). This hydrothiolation-protonation sequence avoids competitive side reactions, even with sensitive functional groups such as azides or halogens. The regioselectivity arises from the preferential attack of the xanthate anion at the electron-deficient benzyne intermediate, forming a stabilized aryl anion (II ) that undergoes protonation or bromination.

Key Reaction Conditions

ParameterValue
CatalystKF, 18-crown-6
SolventAcetonitrile
TemperatureRoom temperature
Yield (aryl xanthate)Quantitative

Acid-Catalyzed Thioetherification via Friedel-Crafts-Type Cyclization

Integrated Sequential Synthesis

A complementary approach involves Brønsted acid-catalyzed thioetherification of cyclic ketones. As reported in, trifluoromethanesulfonic acid (TfOH) promotes the Friedel-Crafts cyclization of phenylthioacetic acid (1a ) to 1-benzothiophen-3(2H)-one (2a ), followed by nucleophilic attack of phenylthiol (Figure 2B). Neutralization of excess TfOH with N,N-diisopropylethylamine (DIPEA) is critical to prevent protonation of the thiol, ensuring efficient thioether formation.

Optimized Thioetherification Protocol

StepConditions
CyclizationTfOH (8.0 equiv), 40°C, 3 h
ThioetherificationPhSH, DIPEA, 80°C, 18 h
Yield (3a )70%

Substrate Scope and Limitations

This method accommodates electron-rich arylthiols but struggles with sterically hindered substrates. For example, 2-naphthylthiol affords the desired product in 65% yield, whereas ortho-substituted thiols (e.g., 2-methylbenzenethiol) result in <30% conversion due to steric clashes.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Aryne Bromothiolation : Offers superior regiocontrol and compatibility with sensitive functionalities (e.g., azides, morpholino groups). Scalable to gram-scale synthesis with minimal yield loss.

  • Acid-Catalyzed Thioetherification : Provides a one-pot strategy but requires stringent pH control during the thiol addition step. Limited to electron-deficient arenes.

Functional Group Tolerance

Aryl xanthates derived from aryne intermediates tolerate:

  • Halogens (Br, Cl)

  • Alkoxy groups (e.g., methoxy)

  • Heteroaromatic systems (pyridyl, indolyl)

In contrast, the Friedel-Crafts route is incompatible with strongly electron-donating groups, which deactivate the ketone intermediate toward thiol attack.

Applications in Organosulfur Scaffold Construction

Phenothiazine and Thianthrene Synthesis

The o-bromobenzenethiol intermediates serve as precursors for fused sulfur heterocycles. For example, palladium-catalyzed coupling of 16 with aniline yields phenothiazine 17 , while double lithiation and thiolation produce thianthrene 18 . These transformations highlight the utility of 3-(phenylsulfanyl)benzene-1-thiol derivatives in materials science.

SuFEx Click Chemistry

Oxidation of the thiol group to sulfonyl fluorides (14b ) enables sulfur(VI) fluoride exchange (SuFEx) reactions, a cornerstone of click chemistry . This modification expands the compound’s applicability in bioconjugation and polymer synthesis.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(Phenylsulfanyl)benzene-1-thiol, and how can purity be ensured?

A typical approach involves thiolation reactions, such as nucleophilic substitution of a halogenated benzene derivative with a phenylsulfanyl group, followed by controlled reduction or functionalization to introduce the thiol (-SH) moiety. Solvent choice (e.g., dichloromethane or chloroform) and inert atmospheres are critical to prevent oxidation of the thiol group . Purification often employs column chromatography or recrystallization, with characterization via 1H^1H-/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and elemental analysis to confirm purity and structure .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. Software suites like SHELX (e.g., SHELXL for refinement) enable precise analysis of bond lengths, angles, and intermolecular interactions . Complementary techniques include FT-IR spectroscopy (to confirm -SH and C-S-C vibrations) and UV-Vis spectroscopy for electronic transition profiling .

Q. What safety protocols are essential when handling this compound in the laboratory?

Due to potential toxicity and reactivity of thiols, researchers should use fume hoods, nitrile gloves, and eye protection. Acute exposure protocols (e.g., inhalation: move to fresh air; skin contact: wash with soap/water) align with general thiol-handling guidelines . Stability studies under varying pH and temperature conditions are recommended to assess decomposition risks .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic and thermodynamic properties of this compound?

Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms and gradient corrections (e.g., Lee-Yang-Parr correlation) are used to calculate molecular orbitals, electrostatic potentials, and thermochemical data (e.g., bond dissociation energies). Basis sets like 6-311++G(d,p) improve accuracy for sulfur-containing systems . Validation against experimental data (e.g., SC-XRD bond lengths) ensures reliability .

Q. What in vivo models are suitable for studying the neuropharmacological potential of this compound derivatives?

Transgenic Alzheimer’s disease (AD) models (e.g., 3xTg-AD mice) are effective for evaluating anti-inflammatory and memory-enhancing effects. Key methodologies include:

  • Behavioral assays : Contextual fear conditioning to assess memory retrieval .
  • Molecular analysis : Western blotting for synaptic markers (e.g., PSD-95) and inflammatory cytokines (TNF-α, COX-2) .
  • Electrophysiology : Hippocampal long-term potentiation (LTP) measurements to probe synaptic plasticity .

Q. How does this compound interact with metal nanoparticles, and what applications arise from this?

Thiols form stable Au-S bonds with gold nanoparticles (AuNPs), enabling surface functionalization. Techniques include:

  • Synthesis : Reduction of Au(III) salts (e.g., HAuCl4_4) with NaBH4_4 in the presence of thiol ligands .
  • Characterization : TEM for size distribution, UV-Vis for surface plasmon resonance shifts, and fluorescence spectroscopy for quantum yield analysis . Applications range from biosensors to drug delivery systems.

Q. What strategies resolve contradictions in reported bioactivity data for thiol-containing compounds like this compound?

  • Dose-response studies : Identify non-linear effects (e.g., hormesis) that may explain variability .
  • Batch consistency : Ensure synthetic reproducibility via HRMS and HPLC purity checks .
  • Cell-type specificity : Test across multiple cell lines (e.g., neuronal vs. glial) to assess selective activity .

Q. How can molecular docking studies elucidate the interaction of this compound with inflammatory targets?

Docking software (e.g., AutoDock Vina) models ligand binding to proteins like COX-2 or TNF-α. Protocols include:

  • Protein preparation : Retrieve 3D structures from the PDB (e.g., 1PXX for COX-2) and optimize protonation states .
  • Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å) .
  • Free energy calculations : Use MM-GBSA to rank binding affinities .

Methodological Considerations Table

Research AspectKey TechniquesReferences
Synthesis & PurificationColumn chromatography, recrystallization, inert atmosphere protocols
Structural ValidationSC-XRD (SHELX), FT-IR, HRMS
Computational ModelingDFT (B3LYP/6-311++G(d,p)), molecular docking (AutoDock Vina)
In Vivo Testing3xTg-AD mice, fear conditioning, LTP measurements
Nanoparticle InteractionAuNP synthesis, TEM, UV-Vis spectroscopy

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